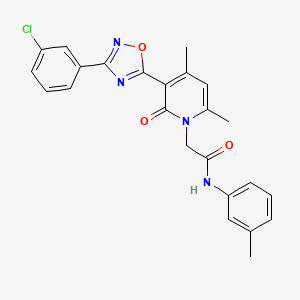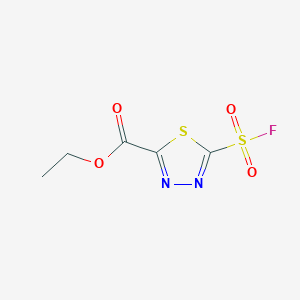
(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Chloro-4-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21ClN4O and its molecular weight is 380.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Derivatives
A study by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems, including naphthyridinones. This research demonstrates how various chemical reactions can produce new compounds with potential applications in various fields, including medicinal chemistry (Deady & Devine, 2006).
Drug Design and Receptor Interaction
Research by Landsman et al. (1997) investigated the effects of specific compounds on cannabinoid receptors, demonstrating the relevance of such chemicals in drug design and pharmacological studies (Landsman et al., 1997).
Polymer Science
Mehdipour-Ataei et al. (2005) synthesized novel polyamides using naphthalene-ring containing diamines, highlighting the application of naphthyridin-related compounds in polymer science and materials engineering (Mehdipour-Ataei et al., 2005).
Molecular Structure and DNA Interaction
Kurt et al. (2020) synthesized novel Schiff base ligands, including naphthyridin derivatives, and studied their DNA interaction, underscoring the importance of such compounds in biochemistry and molecular biology (Kurt et al., 2020).
Imaging in Medical Diagnosis
Wang et al. (2017) synthesized a compound related to naphthyridin for use in PET imaging for Parkinson's disease, illustrating the application in medical diagnosis and neuroscience (Wang et al., 2017).
Pharmaceutical Research
Jones et al. (1979) explored the synthesis of naphthyridin-related compounds with potential antiestrogenic activity, indicating its significance in pharmaceutical research and drug development (Jones et al., 1979).
Photocatalysis and Green Chemistry
Jing et al. (2018) developed an environmentally friendly synthesis method for naphthyridin derivatives, pointing to its application in green chemistry and photocatalysis (Jing et al., 2018).
Heterocyclic Chemistry and Drug Discovery
Trécourt et al. (1990) focused on synthesizing fused polyheterocycles, including naphthyridines, for potential use in drug discovery and heterocyclic chemistry (Trécourt et al., 1990).
Molecular Structure Analysis
Swamy et al. (2013) investigated isomorphous structures of small heterocyclic analogues, including those related to naphthyridin, contributing to the field of crystallography and molecular structure analysis (Swamy et al., 2013).
properties
IUPAC Name |
[4-(3-chloro-4-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-13-5-7-15(11-18(13)22)25-19-16-8-6-14(2)24-20(16)23-12-17(19)21(27)26-9-3-4-10-26/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPPKODCJWJBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2866999.png)


![3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2867005.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]acrylate](/img/structure/B2867007.png)
![6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2867009.png)
![Ethyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2867010.png)




![N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide](/img/structure/B2867018.png)
![4-amino-N-[4-(2-thienyl)-2-pyrimidinyl]benzenesulfonamide](/img/structure/B2867019.png)
